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Compound of Interest

Compound Name: Gly-his

Cat. No.: B1582260 Get Quote

Introduction

Glycyl-Histidine (Gly-His) is a dipeptide with significant biological and chemical interest. It is

often incorporated into larger peptide sequences in drug development and proteomics

research. Solid-Phase Peptide Synthesis (SPPS) offers an efficient and robust method for the

synthesis of Gly-His. This application note provides a detailed protocol for the manual

synthesis of Gly-His using Fmoc/tBu-based solid-phase chemistry. The protocol covers all

stages from resin preparation to final peptide cleavage and purification. The primary challenge

in synthesizing histidine-containing peptides is the risk of racemization of the histidine residue

during the activation and coupling steps.[1] To mitigate this, the imidazole side chain of histidine

is protected, commonly with a trityl (Trt) group.[1][2]
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Reagent/Material Grade Supplier

2-Chlorotrityl chloride resin 1% DVB, 100-200 mesh Generic

Fmoc-His(Trt)-OH Peptide synthesis grade Generic

Fmoc-Gly-OH Peptide synthesis grade Generic

N,N-Dimethylformamide (DMF) Peptide synthesis grade Generic

Dichloromethane (DCM) ACS grade Generic

Piperidine Reagent grade Generic

N,N'-Diisopropylethylamine

(DIEA)
Peptide synthesis grade Generic

HBTU (2-(1H-benzotriazol-1-

yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Peptide synthesis grade Generic

HOBt (Hydroxybenzotriazole) Peptide synthesis grade Generic

Trifluoroacetic acid (TFA) Reagent grade Generic

Triisopropylsilane (TIS) Reagent grade Generic

Diethyl ether ACS grade Generic

Acetonitrile (ACN) HPLC grade Generic

Water HPLC grade Generic

Experimental Protocols
1. Resin Preparation and Swelling

The synthesis is initiated on a solid support, typically a polystyrene-based resin. The choice of

resin influences the conditions for the final cleavage of the peptide. For the synthesis of a

peptide with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a suitable choice.
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Step Procedure Time

1

Weigh out the desired amount

of 2-chlorotrityl chloride resin

(e.g., 300 mg for a 0.1 mmol

scale synthesis) into a reaction

vessel.[3]

5 min

2
Add N,N-Dimethylformamide

(DMF) to the resin to swell it.
1 hour

3
After swelling, drain the DMF

from the reaction vessel.[3]
5 min

2. First Amino Acid Attachment (Fmoc-His(Trt)-OH)

The first amino acid, Fmoc-His(Trt)-OH, is attached to the swollen resin. The trityl (Trt) group

on the histidine side chain prevents side reactions during synthesis.[2]
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Step Procedure Time

1

Dissolve Fmoc-His(Trt)-OH (3

equivalents relative to resin

loading) and DIEA (7.5

equivalents) in dry DCM.[4]

15 min

2
Add the amino acid solution to

the swollen resin.
30-60 min

3
Agitate the mixture at room

temperature.
-

4

After the reaction, drain the

solution and wash the resin

with DMF (3 times).[4]

15 min

5

To cap any unreacted sites,

add a solution of

DCM/Methanol/DIEA (80:15:5

v/v/v) and agitate.[4]

15 min

6

Drain the capping solution and

wash the resin with DMF (3

times) and DCM (3 times).[4]

15 min

3. Fmoc Deprotection

The temporary Nα-Fmoc protecting group is removed to allow for the coupling of the next

amino acid.[5] This is typically achieved using a solution of piperidine in DMF.[3][6]
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Step Procedure Time

1

Add a 20% (v/v) solution of

piperidine in DMF to the resin.

[1]

5 min

2
Agitate for 5 minutes, then

drain the solution.[1]
5 min

3

Repeat the piperidine

treatment for another 15-20

minutes.[1]

15-20 min

4

Drain the solution and wash

the resin thoroughly with DMF

(3-5 times).[1]

15 min

4. Second Amino Acid Coupling (Fmoc-Gly-OH)

The second amino acid, Fmoc-Gly-OH, is activated and coupled to the deprotected amine on

the resin-bound histidine.
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Step Procedure Time

1

In a separate vial, dissolve

Fmoc-Gly-OH (3-5

equivalents), HBTU (3-5

equivalents), and HOBt (3-5

equivalents) in DMF.[1]

10 min

2
Add DIEA (6-10 equivalents) to

the activation mixture.[1]
1 min

3

Immediately add the activated

amino acid solution to the

resin.

1-2 hours

4
Agitate the mixture at room

temperature.
-

5

After coupling, drain the

solution and wash the resin

with DMF (3-5 times).[1]

15 min

5. Final Fmoc Deprotection

The Fmoc group from the N-terminal glycine is removed.

Step Procedure Time

1
Perform the Fmoc deprotection

as described in Protocol 3.
30 min

2

After deprotection, wash the

peptide-resin with DMF,

followed by DCM, and then

methanol.[1]

15 min

3 Dry the resin under vacuum.[1] -

6. Cleavage and Deprotection

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/pdf/Applications_of_Gly_His_in_Peptide_Synthesis_A_Detailed_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Applications_of_Gly_His_in_Peptide_Synthesis_A_Detailed_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Applications_of_Gly_His_in_Peptide_Synthesis_A_Detailed_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Applications_of_Gly_His_in_Peptide_Synthesis_A_Detailed_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Applications_of_Gly_His_in_Peptide_Synthesis_A_Detailed_Guide_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesized Gly-His dipeptide is cleaved from the resin support, and the side-chain

protecting group (Trt on His) is simultaneously removed. A cleavage cocktail containing a

strong acid and scavengers is used.

Step Procedure Time

1

Prepare a cleavage cocktail of

Trifluoroacetic acid

(TFA)/Water/Triisopropylsilane

(TIS) (95:2.5:2.5 v/v/v).[1]

10 min

2
Add the cleavage cocktail to

the dried peptide-resin.
1-2.5 hours

3
Stir the mixture at room

temperature.[7]
-

4
Filter the resin and collect the

filtrate containing the peptide.
5 min

5

Precipitate the crude peptide

by adding the filtrate to cold

diethyl ether.[1]

15 min

6

Centrifuge to pellet the

peptide, decant the ether, and

wash the peptide pellet with

cold ether.[1]

10 min

7
Dry the crude peptide under

vacuum.[1]
-

7. Purification by HPLC

The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography

(RP-HPLC).
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Parameter Condition

Column Reversed-phase C18

Mobile Phase A 0.1% TFA in water

Mobile Phase B 0.1% TFA in acetonitrile

Gradient

A linear gradient of Solvent B (e.g., 5% to 65%

over 30-60 minutes). The optimal gradient

depends on the peptide's hydrophobicity.[1]

Detection 210-220 nm[1]

Fraction Collection
Collect fractions corresponding to the major

peaks.

Purity Analysis
Analyze collected fractions by analytical HPLC

and mass spectrometry.

Final Product
Pool pure fractions and lyophilize to obtain a

white powder.[1]

Quantitative Data Summary
Reagent Equivalents for Coupling Reactions (0.1 mmol scale)

Reagent
Equivalents (relative to
resin loading)

Amount

Fmoc-Amino Acid 3 - 5 0.3 - 0.5 mmol

HBTU 3 - 5 0.3 - 0.5 mmol

HOBt 3 - 5 0.3 - 0.5 mmol

DIEA 6 - 10 0.6 - 1.0 mmol

Typical HPLC Purification Parameters
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Parameter Value

Column Dimensions 4.6 x 250 mm (analytical) or larger (preparative)

Flow Rate 1 mL/min (analytical)

Injection Volume 20 µL (analytical)

Column Temperature Ambient
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Caption: Experimental workflow for Gly-His solid-phase peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Solid-Phase Synthesis of Gly-His
Dipeptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582260#gly-his-solid-phase-peptide-synthesis-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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